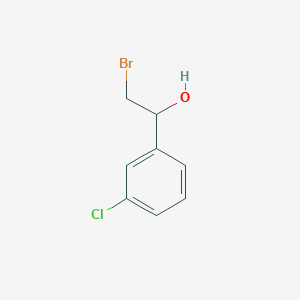







|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(OC(C)C)(C)C>>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].[C:12]([O:4][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[CH2:2][Br:1])(=[O:14])[CH3:13]
|


|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(O)C1=CC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reaction at a temperature of 35° C. for 72 hours
|
|
Duration
|
72 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the termination of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the enzyme was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was then concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
had been produced in a proportion of 2:3
|
|
Type
|
CUSTOM
|
|
Details
|
The concentrated solution was then separated by a thin layer silica gel chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC[C@H](O)C1=CC(=CC=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)O[C@H](CBr)C1=CC(=CC=C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(OC(C)C)(C)C>>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].[C:12]([O:4][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[CH2:2][Br:1])(=[O:14])[CH3:13]
|


|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(O)C1=CC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reaction at a temperature of 35° C. for 72 hours
|
|
Duration
|
72 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the termination of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the enzyme was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was then concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
had been produced in a proportion of 2:3
|
|
Type
|
CUSTOM
|
|
Details
|
The concentrated solution was then separated by a thin layer silica gel chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC[C@H](O)C1=CC(=CC=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)O[C@H](CBr)C1=CC(=CC=C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |